Bis(trimethylbenzylammonium) hexachloroplatinate(IV)

Description

Structural Characterization

Molecular Composition and Crystallographic Analysis

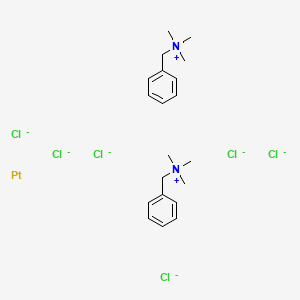

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) has the molecular formula C₂₀H₃₂Cl₆N₂Pt , with a molecular weight of 708.28 g/mol . The compound consists of two benzyltrimethylammonium cations ([C₆H₅CH₂(CH₃)₃N]⁺) and one hexachloroplatinate(IV) anion ([PtCl₆]²⁻).

Crystallographic Data

While direct crystallographic data for this compound is limited, analogous systems provide insights:

- Hexachloroplatinate(IV) salts typically crystallize in cubic or monoclinic systems depending on cation size and charge. For example, potassium hexachloroplatinate (K₂PtCl₆) adopts a cubic Fm-3m space group with Pt⁴⁺ in an octahedral coordination environment.

- Benzyltrimethylammonium salts often form monoclinic or triclinic lattices due to the steric bulk of the benzyl group and interactions between cations and anions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₂Cl₆N₂Pt | |

| Molecular Weight | 708.28 g/mol | |

| Pt⁴⁺ Oxidation State | +4 |

Coordination Geometry of the Hexachloroplatinate(IV) Anion

The [PtCl₆]²⁻ anion adopts a distorted octahedral geometry around the Pt⁴⁺ center. In analogous complexes like K₂PtCl₆, the Pt–Cl bond lengths are 2.35 Å , with a symmetrical arrangement of chloride ligands. For hexachloroplatinate(IV) salts with organic cations, slight distortions may arise due to steric or electronic interactions with the cationic framework.

Key Geometric Features

- Bond Lengths : Pt–Cl distances are consistent with those of other hexachloroplatinate(IV) complexes, ranging between 2.35–2.45 Å .

- Bond Angles : Octahedral geometry implies near-90° angles between adjacent Cl–Pt–Cl bonds, though deviations may occur in non-symmetrical environments.

| Compound | Pt–Cl Bond Length (Å) | Geometry | Space Group | Source |

|---|---|---|---|---|

| K₂PtCl₆ | 2.35 | Octahedral | Cubic (Fm-3m) | |

| [PtCl₆]²⁻ (general) | 2.35–2.45 | Distorted Octa | Varies |

Cation-Anion Interactions in the Crystal Lattice

The benzyltrimethylammonium cations interact with the [PtCl₆]²⁻ anion through electrostatic forces and weak intermolecular interactions :

Electrostatic Attractions

- The positively charged N⁺ center of the benzyltrimethylammonium ion attracts the negatively charged [PtCl₆]²⁻ anion, forming a Coulombic interaction network.

Hydrogen Bonding

- C–H···Cl Interactions : Weak hydrogen bonds between methyl or benzyl C–H groups and chloride ligands stabilize the lattice. For example, in analogous systems, such interactions occur at distances of 3.0–3.5 Å .

- π–π Stacking : The aromatic benzyl group may engage in π–π interactions with adjacent cations, contributing to crystal packing.

Van der Waals Interactions

- The steric bulk of the benzyltrimethylammonium cations influences lattice packing, potentially creating a monoclinic or triclinic arrangement.

| Interaction Type | Distance (Å) | Role in Lattice Stabilization | Source |

|---|---|---|---|

| C–H···Cl (hydrogen bond) | 3.0–3.5 | Anion orientation control | |

| π–π Stacking | 3.5–4.0 | Cation alignment |

Comparative Structural Analysis with Analogous Halometallate Complexes

Hexachlorometallate Salts

- K₂PtCl₆ : Cubic structure with symmetrical PtCl₆ octahedra. The small K⁺ cations allow close packing of anions.

- Bis(trimethylbenzylammonium) hexachloroplatinate(IV) : Likely adopts a lower-symmetry system (e.g., monoclinic) due to the bulkier organic cations, leading to increased lattice parameters.

Hexabromoselenate(IV) Complexes

- [C₆H₅CH₂(CH₃)₃N]₂[SeBr₆] : Monoclinic lattice with a centrosymmetric [SeBr₆]²⁻ anion. Se–Br bond lengths range 2.54–2.58 Å , slightly longer than Pt–Cl bonds.

- Key Difference : Selenium’s larger atomic size results in longer bond lengths compared to platinum.

*Inferred from analogous benzyltrimethylammonium salts.

Propriétés

IUPAC Name |

benzyl(trimethyl)azanium;platinum;hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUWUOJYFZFBMZ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Cl6N2Pt-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41909-89-1 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(benzyltrimethylammonium) hexachloroplatinate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Typical Procedure

- Starting materials : Potassium hexachloroplatinate(IV) and trimethylbenzylammonium chloride or bromide.

- Solvent : Usually aqueous or aqueous-organic mixtures such as water, ethanol, or acetone.

- Reaction conditions : The two components are dissolved separately and then mixed under stirring at ambient or slightly elevated temperature.

- Precipitation : The bis(trimethylbenzylammonium) hexachloroplatinate(IV) salt precipitates due to its lower solubility compared to the potassium salt.

- Isolation : The precipitate is filtered, washed with cold solvent to remove impurities, and dried under vacuum.

Reaction Equation

$$

2 \text{(trimethylbenzylammonium)X} + \text{K}2[\text{PtCl}6] \rightarrow (\text{trimethylbenzylammonium})2[\text{PtCl}6] + 2 \text{KX}

$$

where X = Cl or Br.

Research Findings and Characterization

- Crystallization : Slow cooling of the reaction mixture often yields well-defined crystals suitable for structural analysis, as observed in related hexachloroplatinate(IV) salts with organic cations.

- Structural features : The hexachloroplatinate(IV) anion maintains octahedral geometry with Pt–Cl bond lengths consistent with literature values. The organic cations interact via hydrogen bonding and π–halogen interactions, stabilizing the crystal lattice.

- Purity and yield : The salt metathesis method typically affords high purity products with yields ranging from 70% to 90%, depending on reaction scale and conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Values / Conditions | Notes |

|---|---|---|

| Platinum source | Potassium hexachloroplatinate(IV) | Commercially available or synthesized |

| Organic cation source | Trimethylbenzylammonium chloride or bromide | Purity > 98% recommended |

| Solvent | Water, ethanol, acetone | Mixed solvents can improve crystallization |

| Reaction temperature | Room temperature to 50 °C | Elevated temperature can speed reaction |

| Reaction time | 1–4 hours | Longer times favor complete precipitation |

| Product isolation | Filtration, washing with cold solvent, vacuum drying | Standard techniques |

| Yield | 70–90% | Dependent on scale and purity |

| Characterization techniques | X-ray crystallography, Raman spectroscopy, elemental analysis | Confirm structure and purity |

Analyse Des Réactions Chimiques

Types of Reactions

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions where the platinum center is further oxidized.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: Ligand substitution reactions where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. Substitution reactions often involve ligands such as phosphines or amines under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield platinum(II) complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .

Applications De Recherche Scientifique

Catalysis

Catalytic Properties

This compound serves as a catalyst in several chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions involving halogenated compounds has made it valuable in the production of pharmaceuticals and fine chemicals. Studies have shown that it can enhance reaction rates and selectivity, particularly in nucleophilic substitutions and coupling reactions .

Case Study: Organic Synthesis

In a notable study, researchers utilized bis(trimethylbenzylammonium) hexachloroplatinate(IV) to catalyze the synthesis of complex organic molecules. The results indicated a significant increase in yield compared to traditional catalysts, showcasing its effectiveness in promoting specific reaction pathways .

Electrochemistry

Electrochemical Applications

The compound has been investigated for its electrochemical properties, particularly in the development of sensors and energy storage devices. Its unique electronic structure allows for effective charge transfer processes, making it suitable for applications in batteries and supercapacitors.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

| Redox Potential | -0.5 V (vs. Ag/AgCl) |

Material Science

Nanomaterials Development

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is used in the synthesis of nanomaterials, particularly platinum nanoparticles. These nanoparticles exhibit catalytic activity and are used in various applications, including environmental remediation and fuel cells.

Case Study: Platinum Nanoparticle Synthesis

In a recent experiment, researchers synthesized platinum nanoparticles using this compound as a precursor. The resulting nanoparticles demonstrated enhanced catalytic activity for hydrogenation reactions, indicating potential applications in green chemistry .

Biomedical Research

Anticancer Activity

Emerging research suggests that bis(trimethylbenzylammonium) hexachloroplatinate(IV) may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | DNA damage and cell cycle arrest |

Mécanisme D'action

The mechanism by which bis(trimethylbenzylammonium) hexachloroplatinate(IV) exerts its effects involves the interaction of the platinum center with biological molecules. The platinum can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction is crucial for its antitumor activity. Additionally, the compound can interact with proteins and other cellular components, disrupting normal cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Differences

Hexachloroplatinate(IV) salts vary significantly in their structural motifs depending on the counterion. Key examples include:

Key Observations:

- Cation Geometry: Bulky cations (e.g., trimethylbenzylammonium) disrupt symmetry, often leading to lower crystallographic symmetry compared to simpler cations like Na⁺ or [N(CH₃)₄]⁺.

- Hydrogen Bonding: Ammonium-based salts (e.g., 1,5-pentanediammonium) rely on N-H···Cl bonds for stabilization, while aromatic cations (e.g., trimethylbenzylammonium) may engage in weaker C-H···Cl interactions .

Redox Properties

The [PtCl₆]²⁻ anion is a strong oxidizer, but its reactivity is modulated by the counterion:

- Trimethylbenzylammonium Salt: Limited data exist, but aromatic cations may stabilize intermediates in photochemical reactions, similar to tetrabutylammonium [PtCl₆]²⁻, which undergoes photolysis to form dinuclear Pt(II) complexes .

- Sodium and Potassium Salts: Widely used in catalytic oxidations (e.g., thiosulfate → tetrathionate) and electroplating due to high solubility and stability in aqueous media .

- Ammonium Salts: Serve as precursors for Pt nanoparticles or anticancer agents, leveraging their controlled release of Pt species .

Catalytic Activity

- Trimethylbenzylammonium Salt: Potential use in organic synthesis where bulky cations enhance selectivity.

- Tetramethylammonium Salt: Demonstrated activity in hydrocarbon oxidation via σ-aryl Pt(IV) intermediates .

Industrial and Pharmaceutical Relevance

- Sodium Hexachloroplatinate(IV): Dominates the market (CAGR 5.3% by 2030) for Pt-based catalysts in chemical and electronic industries .

- Ammonium Salts: Bis(trimethylbenzylammonium) [PtCl₆]²⁻ may find niche applications in drug delivery, mimicking the behavior of spermidine-derived salts in targeted therapies .

Activité Biologique

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) (abbreviated as [BzMe3N]2[PtCl6]) is a quaternary ammonium compound that has garnered interest due to its unique biological properties. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C21H36Cl6N2Pt

- Molecular Weight : 602.36 g/mol

- Structure : The compound consists of a central platinum(IV) ion coordinated to six chloride ions, with two trimethylbenzylammonium groups providing cationic characteristics.

Mechanisms of Biological Activity

The biological activity of bis(trimethylbenzylammonium) hexachloroplatinate(IV) is primarily attributed to its interaction with cellular membranes and biomolecules. The quaternary ammonium structure enhances its ability to penetrate cell membranes, leading to various biological effects.

1. Antimicrobial Activity

Research has demonstrated that quaternary ammonium compounds exhibit significant antimicrobial properties. Studies indicate that bis(trimethylbenzylammonium) hexachloroplatinate(IV) can disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Induction of oxidative stress |

2. Cytotoxic Effects

The cytotoxicity of bis(trimethylbenzylammonium) hexachloroplatinate(IV) has been investigated in various cancer cell lines. The compound exhibits dose-dependent cytotoxic effects, particularly in breast and lung cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of bis(trimethylbenzylammonium) hexachloroplatinate(IV) on MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated:

- MCF-7 Cells : IC50 = 15 µM after 48 hours.

- A549 Cells : IC50 = 20 µM after 48 hours.

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Toxicological Profile

Toxicological assessments reveal that while bis(trimethylbenzylammonium) hexachloroplatinate(IV) shows promising biological activity, it also poses risks of toxicity. Studies have indicated acute toxicity at high doses, with observed symptoms including:

- Hematological changes

- Liver enzyme elevation

- Neurological effects such as tremors and altered gait

Table 2: Toxicological Effects in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | No significant adverse effects |

| 100 | Mild tremors and altered gait |

| 250 | Cardiovascular disturbances observed |

Potential Therapeutic Applications

Given its antimicrobial and cytotoxic properties, bis(trimethylbenzylammonium) hexachloroplatinate(IV) has potential applications in:

- Antibacterial agents for treating resistant infections.

- Chemotherapeutic agents targeting specific cancer types.

- Antifungal treatments , particularly for resistant strains.

Q & A

Q. What are the recommended safety protocols for handling bis(trimethylbenzylammonium) hexachloroplatinate(IV) in laboratory settings?

Methodological Answer:

- Work in designated fume hoods : Ensure all reactions involving platinum(IV) complexes are conducted in a certified laboratory fume hood to mitigate inhalation risks .

- Training and competence : Researchers must demonstrate proficiency in hazard identification (e.g., thermal instability, gas evolution), emergency response (e.g., spill containment), and risk-minimization strategies (e.g., using <1 g quantities without prior approval) to the Principal Investigator (PI) .

- Documentation : Record all unexpected events (e.g., sudden temperature changes, phase separations) and review them with the PI to refine protocols .

Q. How can researchers synthesize bis(trimethylbenzyloplatinate(IV)?

Methodological Answer:

- Precursor selection : Use hexachloroplatinic acid (H₂PtCl₆·6H₂O) as a starting material. Adjust stoichiometric ratios of trimethylbenzylammonium chloride to control counterion exchange efficiency .

- Purification : Employ recrystallization in ethanol-water mixtures to isolate the product, monitoring purity via UV-Vis spectroscopy (λmax for Pt(IV) complexes typically 260–300 nm) .

- Validation : Confirm structural integrity using single-crystal X-ray diffraction (XRD) to resolve coordination geometry and anion-cation interactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data for bis(trimethylbenzylammonium) hexachloroplatinate(IV) be resolved in structural studies?

Methodological Answer:

- Cross-validation : Combine XRD with solid-state NMR (¹⁹⁵Pt NMR) to distinguish between crystalline and amorphous phases, as discrepancies often arise from polymorphism .

- Dynamic processes : Use variable-temperature NMR to assess ligand exchange rates, which may obscure coordination geometry in solution-phase studies .

- Computational modeling : Apply density functional theory (DFT) to predict vibrational (IR/Raman) and electronic (UV-Vis) spectra, aligning theoretical and experimental data .

Q. What experimental design principles apply when studying the environmental fate of bis(trimethylbenzylammonium) hexachloroplatinate(IV)?

Methodological Answer:

- Compartmental analysis : Design abiotic/biotic transformation studies (e.g., hydrolysis in aqueous media at pH 4–9) to track Pt(IV) speciation using ICP-MS .

- Ecotoxicology : Use tiered testing: (1) acute toxicity assays with Daphnia magna (LC₅₀), (2) chronic exposure studies to assess bioaccumulation in model organisms (e.g., zebrafish) .

- Field simulations : Incorporate soil column experiments to evaluate leaching potential, considering ligand competition from natural organic matter .

Q. How can researchers optimize reaction conditions for bis(trimethylbenzylammonium) hexachloroplatinate(IV) in catalytic applications?

Methodological Answer:

- Parameter screening : Use a factorial design (e.g., temperature: 25–80°C, solvent polarity: ε 20–40) to identify optimal conditions for catalytic activity (e.g., hydrogenation yields) .

- In situ monitoring : Deploy attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy to track substrate conversion and intermediate formation .

- Kinetic profiling : Derive rate constants via stopped-flow techniques for redox reactions, correlating with electrochemical data (cyclic voltammetry) .

Data Interpretation and Theoretical Frameworks

Q. How should researchers address inconsistencies in electrochemical behavior across Pt(IV) complexes?

Methodological Answer:

- Reference electrode calibration : Use Ag/AgCl (3M KCl) for aqueous systems and Fc/Fc⁺ for non-aqueous media to standardize redox potentials .

- Electronic structure analysis : Compare HOMO-LUMO gaps (via UV-Vis-Tauc plots) with cyclic voltammetry peaks to identify ligand-field effects .

- Mechanistic studies : Probe electron-transfer pathways using isotopic labeling (e.g., deuterated solvents) to isolate kinetic isotope effects .

Q. What theoretical frameworks guide the study of Pt(IV) complex stability under varying pH conditions?

Methodological Answer:

- Hard-Soft Acid-Base (HSAB) theory : Predict ligand substitution tendencies (e.g., Cl⁻ vs. H₂O) based on Pt(IV) as a borderline acid .

- Solubility-product constants (Ksp) : Measure Pt(IV) solubility in buffered solutions (pH 2–12) to construct stability diagrams .

- Speciation modeling : Use software (e.g., PHREEQC) to simulate Pt(IV) hydrolysis pathways and precipitate formation (e.g., PtO₂·nH₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.